methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate
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Overview
Description
Methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate is an organic compound featuring both pyridine and imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Precursors: The synthesis begins with the preparation of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid through a multi-step process involving nitration, reduction, and cyclization of suitable precursors.
Formation of Amide Linkage: The carboxylic acid group is converted to its corresponding acid chloride, then reacted with 4-aminobenzoic acid under anhydrous conditions to form the desired amide.
Esterification: The final step involves esterifying the benzoic acid moiety with methanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial-scale production may utilize optimized catalytic processes, high-pressure reactors, and continuous flow techniques to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the pyridine ring, leading to the formation of N-oxides.
Reduction: The carbonyl group can be reduced to an alcohol under hydrogenation conditions.
Substitution: Halogenation and nitration can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Bromine, nitric acid.
Major Products:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Alcohol derivatives of the ester.
Substitution Products: Various halogenated and nitro derivatives.
Scientific Research Applications
Chemistry: The compound is used in studying complex organic reactions and mechanisms. Biology: It serves as a molecular probe in enzymatic studies due to its imidazole group. Medicine: Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
Mechanism of Effects: The imidazole ring can bind to metal ions and act as a chelating agent, influencing enzymatic activity and receptor interactions. The ester group enhances its solubility and facilitates its transport across biological membranes.
Molecular Targets and Pathways: It may target enzymes like cytochrome P450, affecting metabolic pathways, or modulate receptor sites involved in cellular signaling pathways.
Comparison with Similar Compounds
Methyl 4-({[1-(2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate
Ethyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate
Uniqueness:
The specific substitution pattern on the pyridine and imidazole rings imparts unique electronic and steric properties, influencing its reactivity and binding affinity.
The compound's molecular structure provides a balance of hydrophilic and lipophilic characteristics, making it suitable for diverse applications.
Feel free to dive deeper into any of these sections or ask for more details on specific aspects of this intriguing compound!
Properties
IUPAC Name |
methyl 4-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-4-3-5-16(20-12)22-10-15(19-11-22)17(23)21-14-8-6-13(7-9-14)18(24)25-2/h3-11H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPZWTFPXHYLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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